(R)-(-)-1-(4-Chlorophenyl)ethyl isothiocyanate is a chemical compound with the molecular formula C9H8ClNS and a molecular weight of 197.68 g/mol. It features a chiral center, which contributes to its unique properties and biological activities. This compound is characterized by the presence of a chlorophenyl group and an isothiocyanate functional group, making it significant in various chemical and biological applications. The compound is known for its corrosive nature and irritant properties, necessitating careful handling in laboratory settings .
The reactivity of (R)-(-)-1-(4-Chlorophenyl)ethyl isothiocyanate primarily involves nucleophilic attack on the isothiocyanate group. Common reactions include:
These reactions are crucial for synthesizing derivatives that may exhibit enhanced biological activity or different physical properties .
(R)-(-)-1-(4-Chlorophenyl)ethyl isothiocyanate has been studied for its biological activities, particularly in the fields of pharmacology and toxicology. Its potential effects include:
Several methods have been developed for synthesizing (R)-(-)-1-(4-Chlorophenyl)ethyl isothiocyanate:
The applications of (R)-(-)-1-(4-Chlorophenyl)ethyl isothiocyanate span various fields:
Interaction studies involving (R)-(-)-1-(4-Chlorophenyl)ethyl isothiocyanate have focused on its binding affinity with various biological targets. Notable findings include:
Several compounds share structural similarities with (R)-(-)-1-(4-Chlorophenyl)ethyl isothiocyanate. Key comparisons include:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
(S)-(+) -1-(4-Chlorophenyl)ethyl isothiocyanate | C9H8ClNS | Enantiomeric form with potentially different activity |
4-Chlorobenzyl isothiocyanate | C9H8ClN | Lacks chiral center; simpler structure |
Phenethyl isothiocyanate | C9H11NS | Non-chlorinated version; broader activity spectrum |
(R)-(-)-1-(4-Chlorophenyl)ethyl isothiocyanate's unique chirality and specific substituents confer distinct biological activities compared to these similar compounds, making it a subject of interest in medicinal chemistry .